Cardanol

Übersicht

Beschreibung

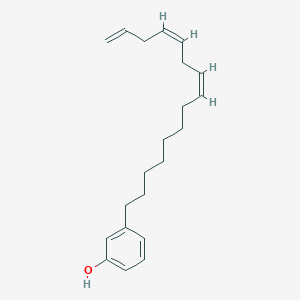

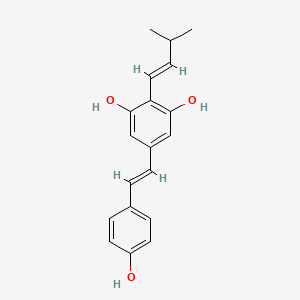

Cardanol is a phenolic lipid derived from anacardic acid , which is the primary component of cashew nutshell liquid (CNSL) . CNSL is a byproduct of cashew nut processing. The name “this compound” is derived from the genus Anacardium , which includes the cashew tree (Anacardium occidentale). Interestingly, the name of the genus itself is based on the Greek word for “heart” .

Wissenschaftliche Forschungsanwendungen

Die einzigartigen Eigenschaften von Cardanol machen es in der wissenschaftlichen Forschung und Industrie wertvoll:

Antioxidative und antimikrobielle Eigenschaften: This compound zeigt intrinsische antioxidative und antimikrobielle Eigenschaften, wodurch es in Formulierungen und als Additiv in Tensiden nützlich ist .

Weiche Nanomaterialien: this compound dient als Ausgangsmaterial für die Erzeugung weicher Nanomaterialien wie Nanoröhren, Nanofasern, Gele und Tenside.

5. Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine Wirkungen entfaltet, hängt vom Kontext seiner Anwendung ab. Forscher untersuchen seine Interaktionen mit molekularen Zielstrukturen und Signalwegen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.

Wirkmechanismus

Target of Action

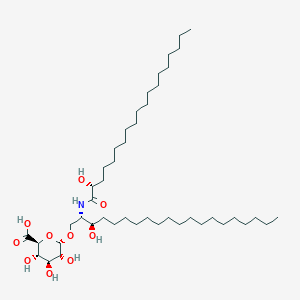

Cardanol, also known as this compound triene, is a phenolic lipid obtained from anacardic acid, the main component of cashew nutshell liquid (CNSL) . It naturally exists as a mixture of three structurally different components with C15-alkylene chains: monoene, diene, and triene .

Mode of Action

This compound’s mode of action is complex and multifaceted. It has been shown to have anti-proliferative effects on cancer cells . This suggests that this compound interacts with cellular targets involved in cell proliferation, potentially influencing cell cycle regulation. Additionally, this compound has been found to inhibit tyrosinase, an enzyme involved in melanin production .

Biochemical Pathways

Its anti-proliferative effects suggest that it may influence pathways involved in cell cycle regulation and apoptosis . Furthermore, its ability to inhibit tyrosinase suggests that it may affect melanin synthesis pathways .

Pharmacokinetics

One study suggests that this compound derivatives have a favorable initial adme/tox profile . More research is needed to fully understand this compound’s pharmacokinetic properties.

Result of Action

At the molecular and cellular level, this compound has been shown to have anti-proliferative effects on cancer cells . This suggests that it may induce cell cycle arrest or apoptosis in these cells. Additionally, this compound’s ability to inhibit tyrosinase could result in decreased melanin production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound-based materials has been shown to be environmentally friendly, suggesting that environmental conditions could potentially influence the efficacy and stability of this compound . .

Biochemische Analyse

Biochemical Properties

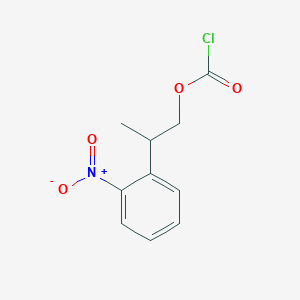

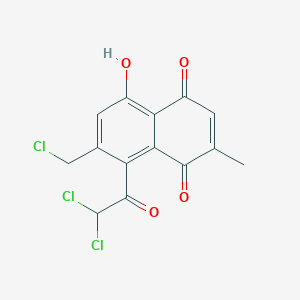

Cardanol plays a significant role in biochemical reactions due to its reactive phenolic hydroxyl group and aliphatic side chain. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can undergo epoxidation in the presence of epichlorohydrin and caustic soda, forming epoxy compounds that are useful in polymer synthesis . Additionally, this compound reacts with acid chlorides to produce cardanyl esters, which have applications in the production of surfactants and plasticizers .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes involved in oxidative stress responses, thereby affecting cellular redox balance . Furthermore, this compound has been observed to impact gene expression related to inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by interacting with their active sites. For example, this compound has been shown to inhibit the activity of certain lipoxygenases, enzymes involved in the metabolism of polyunsaturated fatty acids . This inhibition can lead to reduced production of pro-inflammatory mediators, highlighting this compound’s potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or oxidative environments . Long-term studies have indicated that this compound can maintain its bioactivity over extended periods, although its efficacy may diminish due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation, facilitating their excretion from the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, including the endoplasmic reticulum and mitochondria, where it exerts its bioactive effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria, where it affects mitochondrial function and energy metabolism . Additionally, this compound can undergo phosphorylation or acetylation, which may modulate its activity and interactions with other biomolecules .

Vorbereitungsmethoden

a. Synthetische Wege: Cardanol kann durch thermische Zersetzung (Decarboxylierung) von natürlich vorkommenden Anacardsäuren gewonnen werden. Die Zusammensetzung der Seitenkette von this compound variiert in ihrem Grad der Ungesättigung. Die Hauptkomponente ist tri-ungesättigtes this compound , das 41% des Gemisches ausmacht. Zusätzlich gibt es mono-ungesättigte (34%), bi-ungesättigte (22%) und gesättigte (2%) Formen von this compound .

b. Industrielle Produktion: Bei der Verarbeitung von Cashewnüssen wird this compound als Nebenprodukt gewonnen. Nur ein Bruchteil des gewonnenen Cardanols wird derzeit in industriellen Anwendungen eingesetzt. Forscher untersuchen weiterhin neue Anwendungen, darunter die Entwicklung neuartiger Polymere .

Analyse Chemischer Reaktionen

Cardanol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, tragen zu seiner Vielseitigkeit bei. Die wichtigsten Produkte, die bei diesen Reaktionen gebildet werden, hängen von dem jeweiligen Reaktionsweg und den beteiligten funktionellen Gruppen ab.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Cardanol liegt in seiner phenolischen Struktur, die von Anacardsäure abgeleitet ist. Obwohl es andere phenolische Verbindungen gibt, unterscheiden sich die spezifischen Eigenschaften von this compound.

Eigenschaften

CAS-Nummer |

79353-39-2 |

|---|---|

Molekularformel |

C21H30O |

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

3-[(8E,11E)-pentadeca-8,11,14-trienyl]phenol |

InChI |

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b5-4+,8-7+ |

InChI-Schlüssel |

JOLVYUIAMRUBRK-AOSYACOCSA-N |

SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O |

Isomerische SMILES |

C=CC/C=C/C/C=C/CCCCCCCC1=CC(=CC=C1)O |

Kanonische SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O |

| 37330-39-5 79353-39-2 |

|

Synonyme |

cardanol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

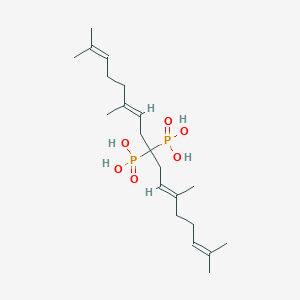

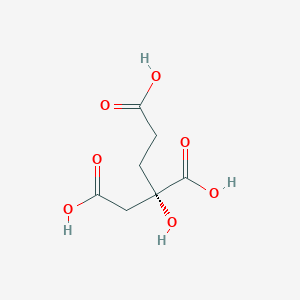

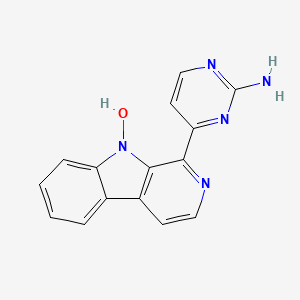

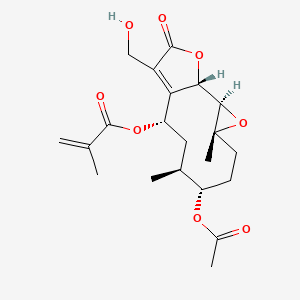

Feasible Synthetic Routes

Q1: What is the chemical structure of cardanol?

A1: this compound is a mixture of meta-alkylphenols with a C15 aliphatic side chain in the meta position relative to the hydroxyl group. The side chain can have varying degrees of unsaturation, typically containing one to three double bonds.

Q2: What is the molecular formula and weight of this compound?

A2: As this compound is a mixture of isomers, it doesn't have a single molecular formula or weight. The most common isomer, 3-pentadecylphenol (C21H36O), has a molecular weight of 304.51 g/mol.

Q3: How is this compound typically characterized using spectroscopic techniques?

A3: Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance spectroscopy (NMR) are commonly used to characterize this compound. FTIR helps identify functional groups, such as phenolic -OH and unsaturated C=C bonds, while NMR provides detailed structural information, including the position and number of double bonds in the side chain. [, , , ]

Q4: What are the key properties that make this compound suitable for material applications?

A4: this compound's long alkyl side chain imparts flexibility and hydrophobicity, while its phenolic hydroxyl group allows for chemical modifications and crosslinking reactions. [, , , ]

Q5: Can this compound be used as a plasticizer for polymers?

A5: Yes, this compound and its derivatives, such as epoxidized acetylation this compound, have shown great potential as plasticizers for polyvinyl chloride (PVC) and poly(lactide) (PLA). They enhance flexibility, processability, and impact resistance while potentially improving biodegradability. [, , ]

Q6: How is this compound used to enhance the properties of natural rubber?

A6: this compound can be grafted onto natural rubber latex, increasing molecular weight and improving mechanical properties like tensile strength and abrasion resistance. It also acts as a plasticizer, lowering the glass transition temperature and enhancing processability. []

Q7: Can this compound be incorporated into epoxy resins?

A7: Yes, this compound-based epoxy resins can be synthesized by reacting this compound with epichlorohydrin. These resins offer improved flexibility, toughness, and adhesion properties compared to conventional bisphenol-A-based epoxy resins. [, ]

Q8: How does this compound contribute to the development of sustainable materials?

A8: this compound is a renewable resource derived from the cashew nut industry, offering a greener alternative to petroleum-based phenols. Its incorporation into polymers and resins can reduce reliance on fossil fuels and contribute to a more sustainable materials industry. [, , , , ]

Q9: Can this compound be used as a compatibilizer in polymer blends?

A9: Yes, polypropylene grafted with this compound (PP-g-cardanol) has been successfully used as a compatibilizer in polypropylene/poly(acrylonitrile-butadiene-styrene) (PP/ABS) blends. It enhances the interfacial adhesion between the polymers, leading to improved mechanical properties and thermal stability. []

Q10: How does this compound modification impact the properties of carbon fiber composites?

A10: Grafting this compound onto carbon fiber surfaces improves the interfacial adhesion between the fiber and the epoxy matrix. This leads to enhanced mechanical properties, such as interlaminar shear strength, and improved anti-hydrothermal ageing properties of the resulting composites. []

Q11: What is the role of this compound in developing bio-based composites?

A11: this compound-based benzoxazines, when reinforced with bio-silica derived from rice husk, create hybrid composites with good thermal and dielectric properties. These composites highlight the potential of this compound in developing fully bio-based materials for various applications. []

Q12: What are some common chemical modifications performed on this compound?

A12: this compound can be modified through various reactions, including epoxidation, acetylation, alkoxylation, and polymerization. These modifications tailor its properties for specific applications, such as plasticizers, resins, and surfactants. [, , , , ]

Q13: How does this compound react with formaldehyde?

A13: this compound reacts with formaldehyde through condensation polymerization to form this compound-formaldehyde resins, similar to phenol-formaldehyde resins. These resins can be either resoles or novolacs, depending on the reaction conditions and the formaldehyde/cardanol ratio. [, ]

Q14: Can this compound be used to synthesize benzoxazines?

A14: Yes, this compound can be reacted with formaldehyde and amines to synthesize this compound-based benzoxazine monomers. These monomers polymerize upon heating to form polybenzoxazines, a class of high-performance polymers with excellent thermal and mechanical properties. [, , ]

Q15: What makes this compound a promising renewable resource for the chemical industry?

A15: this compound is a readily available byproduct of the cashew nut industry, making it a cost-effective and sustainable alternative to petroleum-based phenols. Its unique structure and reactivity make it suitable for various chemical modifications, expanding its application potential. [, , , , ]

Q16: How does the use of this compound contribute to a circular economy?

A16: By utilizing this compound, a byproduct that would otherwise be discarded, we reduce waste and promote resource efficiency. This aligns with the principles of a circular economy, where waste is minimized, and resources are kept in use for as long as possible. []

Q17: What are the environmental benefits of using this compound-based materials?

A17: Replacing petroleum-based chemicals with this compound-based alternatives can reduce greenhouse gas emissions, conserve fossil fuels, and minimize the environmental impact associated with their production and disposal. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1251686.png)

![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)